Tetrahidropiperina

Descripción general

Descripción

La tetrahydropiperina es un alcaloide natural derivado de la familia Piperaceae, particularmente del Piper longum. Es conocida por sus efectos protectores contra diversas enfermedades, incluidos los convulsiones y el dolor. Este compuesto ha ganado atención debido a sus posibles propiedades neuroprotectoras y su capacidad para mejorar la biodisponibilidad de nutrientes y fármacos .

Aplicaciones Científicas De Investigación

La tetrahydropiperina tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como precursor para sintetizar otros compuestos bioactivos.

Biología: Los estudios han demostrado sus efectos neuroprotectores, lo que la convierte en una candidata para la investigación de enfermedades neurodegenerativas.

Medicina: Se investiga la tetrahydropiperina por su potencial para mejorar la biodisponibilidad de los fármacos, lo que la convierte en útil en las formulaciones farmacéuticas.

Industria: Se utiliza en la formulación de suplementos dietéticos y nutracéuticos para mejorar la absorción de los ingredientes activos

Mecanismo De Acción

La tetrahydropiperina ejerce sus efectos a través de varios objetivos y vías moleculares:

Neuroprotección: Mejora la supervivencia neuronal y reduce el daño histopatológico al modular la vía de señalización PI3K/Akt.

Mejora de la Biodisponibilidad: Inhibe las enzimas citocromo P450, aumentando así la biodisponibilidad de los fármacos coadministrados.

Antiinflamatorio: Reduce la inflamación al inhibir las citoquinas y vías proinflamatorias

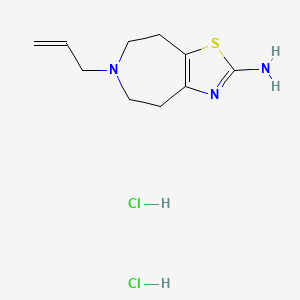

Compuestos Similares:

Piperina: El compuesto parental del que se deriva la tetrahydropiperina. La piperina es conocida por su picante y sus propiedades de mejora de la biodisponibilidad.

Dihydropiperina: Otra forma reducida de piperina con efectos similares de mejora de la biodisponibilidad.

Piperlongumina: Un producto natural del Piper longum con propiedades anticancerígenas.

Unicidad de la Tetrahydropiperina: La tetrahydropiperina destaca por sus efectos neuroprotectores mejorados y su capacidad para mejorar significativamente la biodisponibilidad de varios compuestos. Su proceso de reducción selectivo también la convierte en un intermedio valioso en la síntesis de otras moléculas bioactivas .

Análisis Bioquímico

Biochemical Properties

Tetrahydropiperine plays a significant role in various biochemical reactions. It is known to interact with several enzymes, proteins, and other biomolecules. One of its primary interactions is with the cytochrome P450 enzyme isoform CYP1A1, where it acts as an inhibitor . This interaction is crucial as it affects the metabolism of various xenobiotics and endogenous compounds. Tetrahydropiperine also acts as an agonist of the transient receptor potential vanilloid type 1 (TRPV1) receptor, which is involved in pain perception and neurogenic inflammation . These interactions highlight the compound’s potential in modulating biochemical pathways related to pain and inflammation.

Cellular Effects

Tetrahydropiperine exerts several effects on different types of cells and cellular processes. It has been shown to have neuroprotective effects in ischemic stroke models by enhancing the PI3K/Akt signaling pathway . This pathway is critical for cell survival, proliferation, and metabolism. Additionally, Tetrahydropiperine influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of various proteins and enzymes involved in these processes . For instance, it has been observed to reduce the area of cerebral infarction and ameliorate histopathological damage in neurons, indicating its potential in protecting neuronal cells from ischemic damage .

Molecular Mechanism

The molecular mechanism of Tetrahydropiperine involves several key interactions at the molecular level. It has been found to bind robustly with proteins associated with autophagy and the PI3K/Akt/mTOR signaling pathway . This binding leads to the inhibition of autophagy, which is a cellular process involved in the degradation and recycling of cellular components. By inhibiting autophagy, Tetrahydropiperine helps in reducing neuronal damage and promoting cell survival . Additionally, it modulates the expression of proteins such as P62, LC3-I, PI3K, P-Akt/Akt, and P-mTOR/mTOR, which are crucial for cell survival and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Tetrahydropiperine have been observed to change over time. Studies have shown that it significantly improves behavioral damage and reduces the area of cerebral infarction over a period of time . The stability and degradation of Tetrahydropiperine in laboratory conditions are also important factors to consider. The compound’s ability to enhance neuronal survival and alleviate ultrastructural damage in neurons over time indicates its potential for long-term therapeutic use .

Dosage Effects in Animal Models

The effects of Tetrahydropiperine vary with different dosages in animal models. In studies involving ischemic stroke models, different dosages of Tetrahydropiperine have been tested to determine its efficacy and safety . It has been observed that higher doses of Tetrahydropiperine lead to more significant improvements in behavioral damage and reduction in cerebral infarction area . It is essential to identify the threshold effects and any potential toxic or adverse effects at high doses.

Metabolic Pathways

Tetrahydropiperine is involved in several metabolic pathways, including hydroxylation, dehydrogenation, methylation, glutathione conjugation, and glucuronidation . These metabolic pathways are crucial for the compound’s bioactivation and detoxification. The involvement of Tetrahydropiperine in these pathways indicates its potential to modulate metabolic flux and metabolite levels in the body. Additionally, its interaction with enzymes such as cytochrome P450 isoforms further highlights its role in metabolic processes .

Transport and Distribution

The transport and distribution of Tetrahydropiperine within cells and tissues involve several transporters and binding proteins. It has been shown to inhibit the cytochrome P450 isoform CYP1A1, which plays a role in its distribution and localization within the body . Additionally, Tetrahydropiperine’s ability to enhance the bioavailability of other compounds applied to the skin indicates its potential as a transdermal drug delivery enhancer . Understanding the transport and distribution mechanisms of Tetrahydropiperine is essential for optimizing its therapeutic use.

Subcellular Localization

The subcellular localization of Tetrahydropiperine is an important factor in determining its activity and function. Studies have shown that Tetrahydropiperine can localize to specific cellular compartments, such as the cytoplasm and nucleus . Its localization to these compartments is influenced by targeting signals and post-translational modifications. The ability of Tetrahydropiperine to modulate the activity of proteins and enzymes within these compartments highlights its potential in regulating cellular processes at the subcellular level .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La tetrahydropiperina se puede sintetizar mediante la reducción de la piperina. El proceso de reducción implica el uso de agentes reductores como el hidrógeno en presencia de un catalizador como el paladio sobre carbono. La reacción suele ocurrir en condiciones suaves, asegurando la reducción selectiva de los dobles enlaces en la piperina para formar tetrahydropiperina .

Métodos de Producción Industrial: En entornos industriales, la tetrahydropiperina se produce utilizando procesos de reducción a gran escala. El uso de reactores de flujo continuo y sistemas catalíticos avanzados permite una producción eficiente y escalable. El proceso implica la hidrogenación de la piperina bajo condiciones controladas de temperatura y presión para lograr altos rendimientos de tetrahydropiperina .

Análisis De Reacciones Químicas

Tipos de Reacciones: La tetrahydropiperina experimenta diversas reacciones químicas, que incluyen:

Oxidación: La tetrahydropiperina se puede oxidar para formar ácido pipérico y otros derivados.

Reducción: El compuesto en sí es un producto de la reducción de la piperina.

Sustitución: Puede sufrir reacciones de sustitución, particularmente en el átomo de nitrógeno del anillo de piperidina.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utiliza comúnmente gas hidrógeno en presencia de paladio sobre carbono.

Sustitución: Se pueden usar reactivos como haluros de alquilo para reacciones de sustitución.

Principales Productos Formados:

Oxidación: Ácido pipérico y otros derivados oxidados.

Reducción: La propia tetrahydropiperina.

Sustitución: Varios derivados de piperidina sustituidos.

Comparación Con Compuestos Similares

Piperine: The parent compound from which tetrahydropiperine is derived. Piperine is known for its pungency and bioavailability-enhancing properties.

Dihydropiperine: Another reduced form of piperine with similar bioavailability-enhancing effects.

Piperlongumine: A natural product from Piper longum with anti-cancer properties.

Uniqueness of Tetrahydropiperine: Tetrahydropiperine stands out due to its enhanced neuroprotective effects and its ability to significantly improve the bioavailability of various compounds. Its selective reduction process also makes it a valuable intermediate in the synthesis of other bioactive molecules .

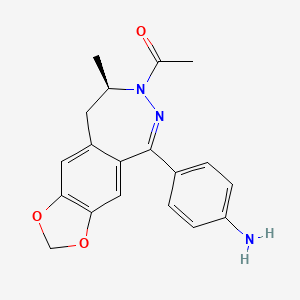

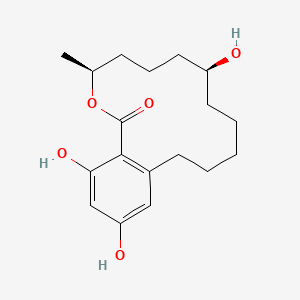

Propiedades

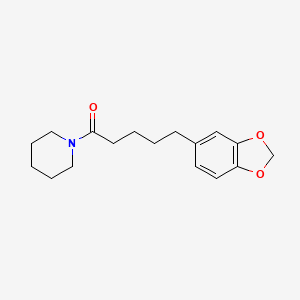

IUPAC Name |

5-(1,3-benzodioxol-5-yl)-1-piperidin-1-ylpentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO3/c19-17(18-10-4-1-5-11-18)7-3-2-6-14-8-9-15-16(12-14)21-13-20-15/h8-9,12H,1-7,10-11,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APZYKUZPJCQGPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)CCCCC2=CC3=C(C=C2)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00177988 | |

| Record name | Tetrahydropiperine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00177988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23434-88-0 | |

| Record name | Tetrahydropiperine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23434-88-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrahydropiperine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023434880 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrahydropiperine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00177988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Pentanone, 5-(1,3-benzodioxol-5-yl)-1-(1-piperidinyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAHYDROPIPERINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8904DO502T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

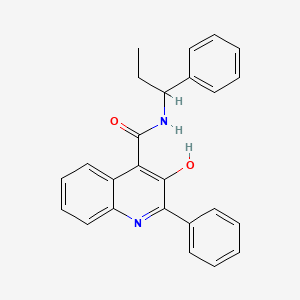

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

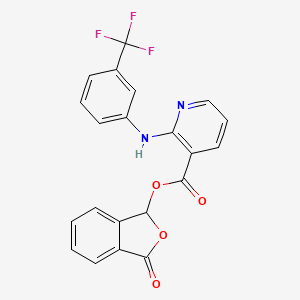

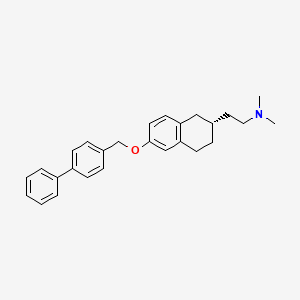

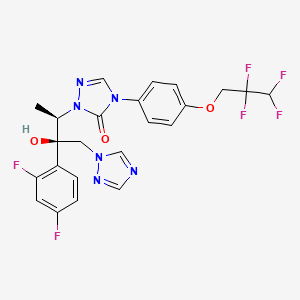

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(9R)-7-[[3,5-bis(trifluoromethyl)phenyl]methyl]-9-methyl-5-(4-methylphenyl)-8,9,10,11-tetrahydro-[1,4]diazocino[2,1-g][1,7]naphthyridine-6,13-dione](/img/structure/B1681211.png)